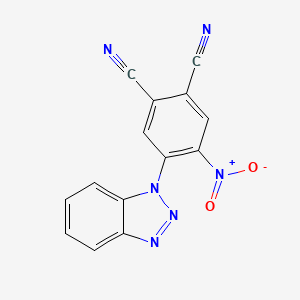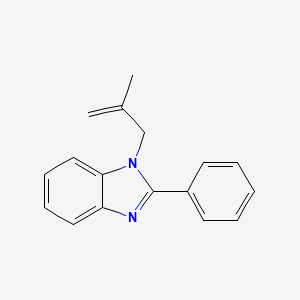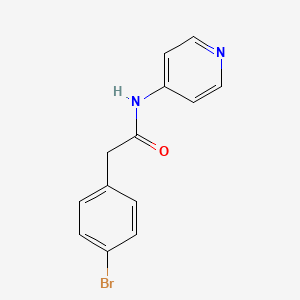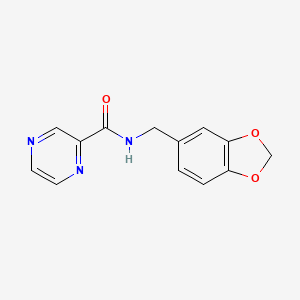
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and physiological effects:
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It can modulate the activity of ion channels, such as voltage-gated potassium channels, and enzymes, such as cyclooxygenase-2. It can also interact with receptors, such as the opioid receptor and the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study its effects on different molecular targets and biological pathways. However, one of the limitations is its potential toxicity and side effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an analgesic agent for chronic pain. Furthermore, N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide may have potential as an antitumor agent for various types of cancer.
In conclusion, N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction between 3-methylbenzoyl chloride and piperazine, followed by the addition of phenylsulfonyl chloride and sodium hydrosulfide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the areas of research is its anti-inflammatory activity. Studies have shown that N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in inflamed tissues.
Another area of research is its analgesic activity. N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been found to alleviate pain by inhibiting the release of substance P, a neuropeptide that plays a key role in pain transmission.
Furthermore, N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been investigated for its antitumor activity. Studies have shown that N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-6-5-7-16(14-15)19-18(24)20-10-12-21(13-11-20)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQCQOKDBQRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
